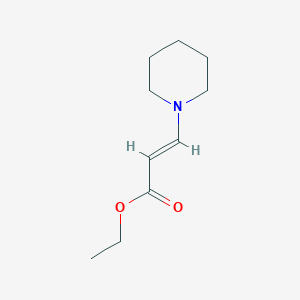
Ethyl3-(1-piperidinyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl3-(1-piperidinyl)acrylate is an organic compound with the molecular formula C10H17NO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used in the synthesis of biologically active compounds and as a monomer for polymer materials .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl3-(1-piperidinyl)acrylate can be synthesized through various chemical reactions. One common method involves the reaction of ethyl acetate or ethyl chloroacetate with 1-piperidine ethanol . Another method involves the reaction of 3-(N,N-dimethylamino)acrylate with piperidine under acid-catalyzed conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial applications .
化学反应分析
Types of Reactions: Ethyl3-(1-piperidinyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can undergo substitution reactions where the piperidine ring or the acrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives .
科学研究应用
Ethyl3-(1-piperidinyl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds that can be used in biological studies.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used as a monomer in the production of polymer materials .
作用机制
The mechanism of action of Ethyl3-(1-piperidinyl)acrylate involves its interaction with molecular targets and pathways in biological systems. The piperidine ring in the compound is known to interact with various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
- Ethyl3-(1-pyrrolidinyl)acrylate
- Ethyl3-(1-morpholinyl)acrylate
- Ethyl3-(1-piperazinyl)acrylate
Comparison: Ethyl3-(1-piperidinyl)acrylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .
生物活性
Ethyl 3-(1-piperidinyl)acrylate is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Synthesis
Ethyl 3-(1-piperidinyl)acrylate features a piperidine ring, which is known for its ability to interact with various biological targets. The compound can be synthesized through several methods, including the reaction of ethyl acetate with 1-piperidine under specific conditions. The synthesis process typically yields high purity and is optimized for industrial applications.
The biological activity of Ethyl 3-(1-piperidinyl)acrylate is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The piperidine moiety plays a crucial role in modulating these interactions, which can lead to various pharmacological effects. Research indicates that the compound may influence pathways related to neurotransmission and enzyme inhibition, although detailed mechanisms remain under investigation.
Anticancer Activity
Recent studies have explored the anticancer potential of Ethyl 3-(1-piperidinyl)acrylate. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit cell proliferation in human cancer cells at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Neuropharmacological Effects
The piperidine structure is linked to various neuropharmacological activities. Ethyl 3-(1-piperidinyl)acrylate has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary findings suggest that it may possess anxiolytic and antidepressant-like properties, warranting further exploration in neuropharmacology .
Comparative Analysis
To better understand the biological activity of Ethyl 3-(1-piperidinyl)acrylate, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 3-(1-pyrrolidinyl)acrylate | Pyrrolidine-based | Moderate cytotoxicity |
| Ethyl 3-(1-morpholinyl)acrylate | Morpholine-based | Antimicrobial properties |
| Ethyl 3-(1-piperazinyl)acrylate | Piperazine-based | Neuroactive effects |
This table highlights how variations in the piperidine ring structure can lead to differing biological activities.
Case Studies
Case Study 1: Anticancer Screening
In a study examining the anticancer properties of various acrylate derivatives, Ethyl 3-(1-piperidinyl)acrylate was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The compound induced apoptosis through the activation of caspase pathways, indicating a promising avenue for therapeutic development .
Case Study 2: Neuropharmacological Assessment
A separate study investigated the effects of Ethyl 3-(1-piperidinyl)acrylate on anxiety-like behaviors in rodent models. The compound was administered at varying doses, revealing dose-dependent anxiolytic effects comparable to standard anxiolytics like diazepam. Behavioral assessments indicated enhanced exploratory behavior and reduced stress responses in treated animals .
属性
CAS 编号 |
19524-67-5 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
ethyl 3-piperidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h6,9H,2-5,7-8H2,1H3 |
InChI 键 |
ZNMIFKKFGNALHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CN1CCCCC1 |
规范 SMILES |
CCOC(=O)C=CN1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















